Acetonylacetone
Overview
Description
Synthesis Analysis
Acetonylacetone serves as a precursor in the synthesis of new 2,5-dimethyl pyrrole derivatives through reactions with thiourea, aniline, glycin, and glutamic acid via the Paal–Knorr reaction. These derivatives are further modified through reactions such as the Mannich reaction and esterification, indicating the compound's flexibility in chemical synthesis (Ji et al., 2010).
Molecular Structure Analysis
The molecular structure of acetonylacetone and its derivatives is often elucidated using spectroscopic methods such as IR, NMR, and HRMS. These techniques provide detailed insights into the compound's structure, aiding in the understanding of its reactivity and properties. The Paal–Knorr condensation with primary amines reveals the formation of N-substituted 2,5-dimethylpyrroles, emphasizing the role of steric hindrance in the reaction process (Katritzky et al., 1986).
Chemical Reactions and Properties
Acetonylacetone undergoes various chemical reactions, including carbonylation and ketonization, to produce acetone and other ketones. These reactions are facilitated by catalysts such as pyridine-modified H-mordenite, demonstrating the compound's role in innovative synthetic routes for ketone production from non-petroleum materials (Ziqiao et al., 2021).
Scientific Research Applications
Polymer Analysis : Acetonylacetone reacts with methylamine, playing a significant role in pyrolysis polymer analysis. This reaction enables qualitative and quantitative analysis of polymers with primary amine or carbonyl functional groups (Wang & Hasha, 1999).
Surface Science : In surface science, acetonylacetone and propanal extend the stability range of the reconstructed Au(100) surface. They interact strongly with the gold surface, which hinders the adsorption of anions and delays surface reconstruction (Skołuda, 2004).
Industrial Chemistry : In the context of industrial chemistry, the reketonization reaction where acetone is deconstructed and used for the construction of MIPK is crucial. It serves as a valuable side reaction for the production of ketones and biofuel upgrades (Ignatchenko et al., 2019).
Microbiology : The study of acetone carboxylase in Rhodococcus rhodochrous identified novel nucleotide usage and broader substrate specificity. This finding could aid in the development of new antibiotics for acetone-related diseases (Clark & Ensign, 1999).
Catalysis : Acetonylacetone conversion on AlPO4-cesium oxide catalysts leads to higher basic properties and higher selectivities for base-catalyzed cyclization, although it cannot simultaneously characterize acidic and basic surface properties of acid-base heterogeneous catalysts (Bautista et al., 1999).
Organic Chemistry : In organic chemistry, the acetonylacetone-primary amine reaction leads to N-substituted -2, 5-dimethylpyrroles via N-substituted imines. The rate of imine formation and decay is influenced by the steric hindrance (Katritzky et al., 1986).
Chemical Sensing : Resistive chemosensors and chemomechanical actuators show promise in monitoring metabolic rate and weight control, using ketone bodies and acetone gas emissions in exhaled breath and skin (Gouma et al., 2014).
Photosynthesis Research : Acetone metabolism in Rhodopsudomonas gelatinosa is mediated by a CO2-dependent enzyme, indicating that acetone may be a key component of cellular metabolism in vivo (Siegel, 1950).
Safety And Hazards
Future Directions
Future research may include the development of more efficient synthesis methods, exploration of its potential applications in fields such as medicine, agriculture, and more. There is also potential for improving the acetylacetone yield in future studies, such as metabolic flow regulation and key genes expression level modulation .
properties
IUPAC Name |
hexane-2,5-dione | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C6H10O2/c1-5(7)3-4-6(2)8/h3-4H2,1-2H3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
OJVAMHKKJGICOG-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(=O)CCC(=O)C | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C6H10O2 | |
Record name | 2,5-HEXANEDIONE | |
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DSSTOX Substance ID |
DTXSID8030138 | |
Record name | 2,5-Hexanedione | |
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Molecular Weight |
114.14 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
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Physical Description |
2,5-hexanedione is a clear colorless to amber liquid with a sweet aromatic odor. (NTP, 1992), Liquid that slowly turns yellow; [Merck Index] Colorless to amber liquid with a sweet odor; [CAMEO] Yellow liquid; [Alfa Aesar MSDS] | |
Record name | 2,5-HEXANEDIONE | |
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Record name | Acetonylacetone | |
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Boiling Point |
376 °F at 760 mmHg (NTP, 1992) | |
Record name | 2,5-HEXANEDIONE | |
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Flash Point |
174 °F (NTP, 1992) | |
Record name | 2,5-HEXANEDIONE | |
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Solubility |
greater than or equal to 100 mg/mL at 72 °F (NTP, 1992) | |
Record name | 2,5-HEXANEDIONE | |
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Density |
0.9737 at 68 °F (NTP, 1992) - Less dense than water; will float | |
Record name | 2,5-HEXANEDIONE | |
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Vapor Density |
3.94 (NTP, 1992) - Heavier than air; will sink (Relative to Air) | |
Record name | 2,5-HEXANEDIONE | |
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Vapor Pressure |
0.43 mmHg at 68 °F ; 1.6 mmHg at 77 °F (NTP, 1992), 2.93 [mmHg] | |
Record name | 2,5-HEXANEDIONE | |
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Record name | Acetonylacetone | |
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Product Name |
2,5-Hexanedione | |
CAS RN |
110-13-4 | |
Record name | 2,5-HEXANEDIONE | |
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Record name | 2,5-Hexanedione | |
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Record name | 2,5-HEXANEDIONE | |
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Record name | 2,5-Hexanedione | |
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Record name | 2,5-Hexanedione | |
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Record name | Hexane-2,5-dione | |
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Record name | ACETONYLACETONE | |
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Melting Point |
22.1 °F (NTP, 1992) | |
Record name | 2,5-HEXANEDIONE | |
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Synthesis routes and methods
Procedure details
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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